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Abstract
Solvent Yellow 72, a monoazo pyrazolone dye, is recognized for its vibrant yellow hue and

applications in coloring various materials, including plastics, polymers, and inks. Its synthesis is

a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. This

technical guide provides a comprehensive overview of the synthesis pathway of Solvent
Yellow 72, including detailed experimental protocols, quantitative data, and characterization

methods. The synthesis involves a two-step process: the diazotization of o-anisidine and the

subsequent azo coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. While specific

quantitative data for this exact dye is limited in published literature, this guide consolidates

typical procedures and expected outcomes based on the synthesis of analogous pyrazolone

azo dyes.

Introduction
Solvent Yellow 72, with the Colour Index name C.I. 127450 and CAS number 61813-98-7, is a

significant member of the azo dye family.[1][2] Its molecular structure, featuring a pyrazolone

ring coupled to an o-anisidine derivative through an azo linkage (-N=N-), is responsible for its

characteristic color and properties. The synthesis of such dyes is of great interest due to their

wide range of applications and the versatility of the synthetic route, which allows for the

generation of a diverse palette of colors through the selection of different aromatic amines and
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coupling components. This guide will focus on the core synthesis pathway of Solvent Yellow
72, providing a detailed, practical framework for its laboratory-scale preparation.

Synthesis Pathway
The synthesis of Solvent Yellow 72 is achieved through a two-stage reaction process:

Diazotization of o-Anisidine: o-Anisidine is converted into a diazonium salt by treatment with

nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a

strong acid, such as hydrochloric acid (HCl). This reaction is highly temperature-sensitive

and is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Azo Coupling: The resulting diazonium salt of o-anisidine is then reacted with the coupling

component, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This electrophilic substitution reaction

occurs at the active methylene group of the pyrazolone ring, leading to the formation of the

azo dye, Solvent Yellow 72. The coupling reaction is typically performed in a neutral to

slightly alkaline medium to facilitate the reaction.

Experimental Protocols
The following protocols are representative of the synthesis of pyrazolone azo dyes and can be

adapted for the preparation of Solvent Yellow 72.

Materials and Reagents
Reagent/Material Formula Molar Mass ( g/mol )

o-Anisidine C₇H₉NO 123.15

Sodium Nitrite NaNO₂ 69.00

Hydrochloric Acid (conc.) HCl 36.46

3-Methyl-1-phenyl-1H-pyrazol-

5(4H)-one
C₁₀H₁₀N₂O 174.19

Sodium Acetate CH₃COONa 82.03

Ethanol C₂H₅OH 46.07

Distilled Water H₂O 18.02
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Step 1: Diazotization of o-Anisidine
In a 250 mL beaker, dissolve a specific molar equivalent of o-anisidine in a mixture of

concentrated hydrochloric acid and distilled water.

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

Prepare a solution of sodium nitrite in distilled water.

Add the sodium nitrite solution dropwise to the cooled o-anisidine solution over a period of

30 minutes, ensuring the temperature remains below 5 °C.

Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the addition is

complete to ensure full diazotization. The resulting solution contains the diazonium salt of o-

anisidine.

Step 2: Azo Coupling Reaction
In a separate 500 mL beaker, dissolve an equimolar amount of 3-methyl-1-phenyl-1H-

pyrazol-5(4H)-one in an aqueous solution of sodium hydroxide or in a solvent like ethanol.

Cool this solution to 0-5 °C in an ice bath.

Slowly add the previously prepared cold diazonium salt solution to the solution of the

coupling component with vigorous stirring.

Maintain the pH of the reaction mixture between 5 and 7 by the portion-wise addition of a

saturated sodium acetate solution.

Continue stirring the reaction mixture for 2-3 hours, allowing the temperature to gradually

rise to room temperature.

The precipitated solid, Solvent Yellow 72, is then collected by filtration.

Purification
Wash the crude product thoroughly with cold distilled water to remove any unreacted starting

materials and inorganic salts.
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Recrystallize the solid from a suitable solvent, such as ethanol or a mixture of ethanol and

water, to obtain the purified Solvent Yellow 72.

Dry the purified product in a vacuum oven at a moderate temperature.

Quantitative Data
While specific experimental yields for Solvent Yellow 72 are not readily available in the

literature, the synthesis of similar pyrazolone azo dyes typically results in yields ranging from

70% to 90%. The following table summarizes some of the known physical properties of

Solvent Yellow 72.[3]

Property Value

Molecular Formula C₁₇H₁₆N₄O₂

Molecular Weight 308.33 g/mol

Appearance Bright Yellow Powder

Heat Resistance 200 °C

Light Fastness 5-6

Water Solubility 1% max

Tinting Strength 95% - 105%

Characterization
The synthesized Solvent Yellow 72 can be characterized using various spectroscopic

techniques to confirm its structure and purity.

UV-Visible Spectroscopy: In a suitable solvent like ethanol, Solvent Yellow 72 is expected to

exhibit a strong absorption band in the visible region, which is characteristic of the extended

π-conjugation of the azo dye. The λmax is typically observed in the range of 400-450 nm for

similar pyrazolone yellow dyes.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for

the functional groups present in the molecule. Expected peaks would include N=N stretching
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of the azo group, C=O stretching of the pyrazolone ring, C-H stretching and bending from the

aromatic and methyl groups, and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic

protons of the phenyl and anisidine rings, the methyl protons, and the methoxy protons.

The chemical shifts of these protons would provide valuable information about the

electronic environment of the molecule.

¹³C NMR: The carbon NMR spectrum would show distinct signals for all the carbon atoms

in the molecule, including the carbonyl carbon of the pyrazolone ring and the carbons of

the aromatic rings.
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Caption: Synthesis of Solvent Yellow 72 via diazotization and azo coupling.

Experimental Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1595498?utm_src=pdf-body
https://www.benchchem.com/product/b1595498?utm_src=pdf-body-img
https://www.benchchem.com/product/b1595498?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Diazotization

Step 2: Azo Coupling

Step 3: Purification

Dissolve o-Anisidine
in HCl/H₂O

Cool to 0-5 °C

Add NaNO₂ solution
dropwise

Stir for 30 min

Add Diazonium Salt
solution

Diazonium Salt Solution

Dissolve Pyrazolone
in base/solvent

Cool to 0-5 °C

Adjust pH to 5-7
with NaOAc

Stir for 2-3 hours

Filter the precipitate

Crude Product

Wash with cold H₂O

Recrystallize from
Ethanol/H₂O

Dry the final product

End

Pure Solvent Yellow 72

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1595498?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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